N-allyl-3,5-dichlorobenzenecarboxamide
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Overview
Description
N-allyl-3,5-dichlorobenzenecarboxamide is an organic compound with the molecular formula C10H9Cl2NO It is characterized by the presence of an allyl group attached to the nitrogen atom and two chlorine atoms substituted at the 3 and 5 positions of the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been found to targetProthrombin , a protein involved in blood clotting .
Mode of Action
For instance, similar compounds have been found to inhibit viral RNA synthesis .
Result of Action
Similar compounds have been found to exhibit antiviral activity, suggesting that n-allyl-3,5-dichlorobenzenecarboxamide may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3,5-dichlorobenzenecarboxamide typically involves the reaction of 3,5-dichlorobenzoic acid with allylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3,5-dichlorobenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-allyl-3,5-dichlorobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-3,5-dichlorobenzamide
- N-allyl-3,5-dichlorophenylacetamide
- N-allyl-3,5-dichlorobenzylamine
Uniqueness
N-allyl-3,5-dichlorobenzenecarboxamide is unique due to the presence of both the allyl group and the dichlorobenzene moiety. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The presence of the allyl group allows for various chemical modifications, while the dichlorobenzene moiety contributes to its stability and interaction with biological targets.
Properties
IUPAC Name |
3,5-dichloro-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTJRCJUDHDHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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